5-Bromo-2-iodobenzothiazole
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Overview
Description
5-Bromo-2-iodobenzothiazole is a heterocyclic compound that contains both bromine and iodine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and iodine in the molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodobenzothiazole typically involves the bromination and iodination of 1,3-benzothiazole. One common method is the direct halogenation of 1,3-benzothiazole using bromine and iodine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-iodobenzothiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anticancer and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodobenzothiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of bromine and iodine atoms can enhance the compound’s ability to form strong interactions with biological targets, thereby increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-1,3-benzothiazole
- 5-Iodo-2-chloro-1,3-benzothiazole
- 5-Bromo-2-fluoro-1,3-benzothiazole
Uniqueness
5-Bromo-2-iodobenzothiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H3BrINS |
---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
5-bromo-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H |
InChI Key |
HFKFVSKHOWYRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)I |
Origin of Product |
United States |
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